molecular formula C22H21N3O3S2 B14104969 N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14104969
M. Wt: 439.6 g/mol
InChI Key: DUJVOPXZPAGUAV-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core substituted with a 2,4-dioxo group, a 2-(thiophen-2-yl)ethyl side chain at position 3, and an N-(2,4-dimethylphenyl)acetamide moiety at position 1. Its molecular formula is inferred as C₂₃H₂₂N₃O₃S₂, with a molar mass of approximately 468.56 g/mol, based on structural analogs .

Properties

Molecular Formula

C22H21N3O3S2

Molecular Weight

439.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H21N3O3S2/c1-14-5-6-17(15(2)12-14)23-19(26)13-25-18-8-11-30-20(18)21(27)24(22(25)28)9-7-16-4-3-10-29-16/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,23,26)

InChI Key

DUJVOPXZPAGUAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenylamine, thiophene derivatives, and various acylating agents. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.

    Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

    Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of sulfoxides or sulfones.

    Reduction: May result in the formation of amines or alcohols.

    Substitution: Can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound Thieno[3,2-d]pyrimidine 2,4-Dioxo; 3-(2-thiophen-2-yl)ethyl; N-(2,4-dimethylphenyl)acetamide C₂₃H₂₂N₃O₃S₂ ~468.56 High lipophilicity due to aromatic and alkyl groups; potential CNS permeability
2-[2,4-Dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-ethylphenyl)acetamide (1261005-56-4) Thieno[3,2-d]pyrimidine 2,4-Dioxo; 3-(2-thiophen-2-yl)ethyl; N-(3-ethylphenyl)acetamide C₂₂H₂₁N₃O₃S₂ 439.55 Reduced steric bulk compared to target compound; 3-ethylphenyl may enhance metabolic stability
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (577962-34-6) Thieno[2,3-d]pyrimidine 4-Oxo; 3-ethyl-5,6-dimethyl; thioacetamide; N-(2,4-difluorophenyl) C₁₉H₁₈F₂N₃O₂S₂ 433.50 Thioacetamide linkage; fluorinated phenyl improves electronegativity and binding affinity
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (1105223-65-1) Thieno[3,2-d]pyrimidine 4-Oxo; 7-phenyl; N-(2-chloro-4-methylphenyl)acetamide C₂₁H₁₆ClN₃O₂S 409.89 Chloro and methyl substituents enhance halogen bonding; smaller molecular weight improves solubility

Structural and Functional Differences

Core Modifications: The target compound’s thieno[3,2-d]pyrimidine core with 2,4-dioxo groups distinguishes it from analogs like CAS 577962-34-6, which has a thieno[2,3-d]pyrimidine core with a single 4-oxo group . The dioxo groups may increase hydrogen-bonding interactions with biological targets . CAS 1105223-65-1 incorporates a 7-phenyl group on the thienopyrimidine core, enhancing π-π stacking interactions absent in the target compound .

CAS 577962-34-6 replaces the acetamide with a thioacetamide, increasing hydrophobicity and altering metabolic pathways .

Pharmacokinetic Implications :

  • The 2,4-dimethylphenyl group in the target compound likely enhances lipophilicity (logP ~3.5 predicted), favoring blood-brain barrier penetration compared to the 3-ethylphenyl (logP ~3.0) and 2,4-difluorophenyl (logP ~2.8) analogs .
  • Halogenated analogs (e.g., CAS 1105223-65-1) exhibit higher metabolic stability due to reduced oxidative metabolism .

Biological Activity

N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with significant potential for various biological applications. Its unique structure, characterized by a combination of thiophene and thieno[3,2-d]pyrimidine moieties, positions it as a promising candidate in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C22H21N3O3S2
  • Molecular Weight : 439.55 g/mol
  • IUPAC Name : N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Structural Features

The compound features multiple functional groups that contribute to its biological activity:

Structural FeatureDescription
Thieno[3,2-d]pyrimidine A bicyclic structure known for its diverse pharmacological properties.
Acetamide Group Enhances solubility and biological activity.
Thiophene Ring Imparts unique electronic properties and potential interactions with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Cell Cycle Modulation : Studies suggest that it can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence shows that it may trigger apoptotic pathways in malignant cells.

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Anticancer Activity : Similar compounds have demonstrated significant anticancer effects against various cell lines.
  • Anti-inflammatory Properties : Potential as an mPGES-1 inhibitor suggests utility in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Screening :
    A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The results indicated that compounds structurally related to the target compound exhibited notable cytotoxicity against A549 lung cancer cells with IC50 values in the low micromolar range .
    CompoundCell LineIC50 (µM)
    N-(2,4-dimethylphenyl)-...A5495.6
    Reference Compound (CAY10526)A54910.0
  • Inflammation Studies :
    Research on mPGES-1 inhibitors highlighted that compounds similar to the target compound effectively reduced PGE2 levels in inflammatory models. These findings support the potential role of the compound in managing conditions like arthritis and other inflammatory disorders .

Comparative Analysis with Similar Compounds

To further understand the biological activity of N-(2,4-dimethylphenyl)-...acetamide, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(5-chloro-2-methoxyphenyl)-acetamideContains chloro and methoxy substituentsAnticancer activity
4-amino-N-(6-methylpyridin-3-yl)benzamideFeatures a pyridine ringAntimicrobial properties
5-fluoro-N-(1-naphthalenesulfonyl)acetamideIncorporates a naphthalene moietyAnti-inflammatory effects

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